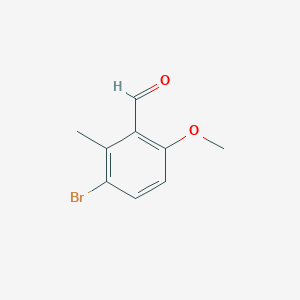

3-Bromo-6-methoxy-2-methylbenzaldehyde

Description

Contextualization within Aromatic Halides, Ethers, and Aldehyde Chemistry

The chemical behavior and synthetic potential of 3-Bromo-6-methoxy-2-methylbenzaldehyde are best understood by examining the individual contributions of its functional groups, each belonging to a fundamental class of organic compounds.

Aromatic Halides: The bromine atom classifies the molecule as an aryl halide. Aryl halides are pivotal in organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust method for elaborating the aromatic scaffold.

Aromatic Ethers: The methoxy (B1213986) (-OCH3) group is an ether functionality attached to the aromatic ring. Aromatic ethers are generally stable and the alkoxy group acts as an electron-donating group, which can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Aromatic Aldehydes: The aldehyde (-CHO) group is one of the most versatile functional groups in organic chemistry. It is highly reactive and participates in numerous transformations, including nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and condensation reactions like the Wittig reaction, aldol (B89426) condensation, and the Cannizzaro reaction. learncbse.in This group is often a key site for molecular complexity generation.

The presence of these three distinct functional groups in a single molecule provides chemists with a powerful tool for constructing complex molecular architectures through selective and sequential chemical transformations.

| Functional Group Class | Specific Group | Primary Role in Synthesis |

|---|---|---|

| Aromatic Halide | Bromo (-Br) | Handle for cross-coupling reactions (e.g., Suzuki, Heck). |

| Aromatic Ether | Methoxy (-OCH3) | Modulates electronic properties of the ring; directs substitution. |

| Aldehyde | Formyl (-CHO) | Reactive site for nucleophilic addition, condensation, and redox reactions. |

Significance in Contemporary Organic Synthesis Research

Polyfunctional aromatic compounds like this compound are highly significant in contemporary research. researchgate.net Their value lies in their ability to act as versatile platforms for the synthesis of highly substituted and complex molecules, which are often targets in pharmaceutical and materials science research. researchgate.net The ability to perform selective reactions at one functional group while leaving the others intact is a cornerstone of modern synthetic strategy. This compound allows for such orthogonal chemistry, where the bromo group can be targeted for a palladium-catalyzed coupling, followed by a transformation of the aldehyde, or vice-versa.

Substituted benzaldehydes are recognized as crucial building blocks for a wide range of molecular structures. wisdomlib.orgwisdomlib.org They are used in the synthesis of various heterocyclic compounds such as chalcones, oxazolones, and pyrazole (B372694) derivatives. wisdomlib.orgwisdomlib.org The specific substitution pattern of this compound offers a unique starting point for creating novel compounds with potentially interesting biological or material properties.

Overview of Research Trajectories for Aryl Benzaldehydes with Diverse Substitution Patterns

The field of organic synthesis is continually evolving, with several key research trajectories focusing on aryl benzaldehydes with diverse substitution patterns.

One major area of research is the development of novel, efficient, and environmentally friendly synthetic methods to produce these valuable building blocks. This includes creating one-pot procedures that combine multiple reaction steps, thereby saving time and resources. acs.orgrug.nlresearchgate.net

Another significant trajectory is the use of substituted benzaldehydes in medicinal chemistry and drug discovery. The substituents on the aromatic ring are known to profoundly influence the biological activity of a molecule. Researchers systematically modify these substitution patterns to optimize interactions with biological targets, such as enzymes or receptors. mdpi.com For example, the aldehyde functionality itself is important for the cytotoxicity of certain compounds. mdpi.com

Furthermore, there is growing interest in using aldehydes as coupling partners in novel C-H functionalization reactions. chemrevlett.com This modern approach to bond formation avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. chemrevlett.com Research also extends to the synthesis of radiolabeled benzaldehydes, which are vital for the development of new PET-tracers for medical imaging. acs.orgrug.nl The ability to rapidly synthesize and functionalize these tracers is a highly desirable goal in the field. rug.nl

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXNJPWLQZECQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo 6 Methoxy 2 Methylbenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for a wide range of chemical transformations.

Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids. While specific studies detailing the oxidation of 3-Bromo-6-methoxy-2-methylbenzaldehyde are not prevalent in the surveyed literature, the transformation to 3-Bromo-6-methoxy-2-methylbenzoic acid can be achieved using common oxidizing agents.

Typical reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test. The reaction involves the conversion of the aldehyde C-H bond to a C-O bond.

Table 1: Expected Oxidation of this compound

| Starting Material | Reagent | Product |

| This compound | KMnO₄ or H₂CrO₄ | 3-Bromo-6-methoxy-2-methylbenzoic acid |

The aldehyde group can be reduced to a primary alcohol. For this compound, this transformation would yield (3-Bromo-6-methoxy-2-methyl)methanol. This is a common and high-yielding reaction in organic synthesis.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this purpose. Catalytic hydrogenation is another effective method. Detailed experimental data for this specific reduction is limited, but the expected outcome is straightforward based on established chemical principles.

Table 2: Anticipated Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | NaBH₄ or LiAlH₄ | (3-Bromo-6-methoxy-2-methyl)methanol |

Aldehydes react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. This reaction is fundamental in the synthesis of a wide variety of organic compounds. The reaction of this compound with a primary amine would proceed via the initial formation of a hemiaminal intermediate, which then dehydrates to form the corresponding N-substituted imine.

The reactivity of the aldehyde in this context is influenced by the electronic nature of the aromatic ring. While the methoxy (B1213986) group is electron-donating, its effect is somewhat counteracted by the inductive withdrawal of the bromine atom. Studies on variously substituted benzaldehydes indicate that both electronic and steric factors play a role in the rate of imine formation. nih.gov

Table 3: General Scheme for Imine Formation

| Reactants | Intermediate | Product |

| This compound + R-NH₂ | Hemiaminal | N-substituted imine (Schiff Base) |

The electrophilic carbonyl carbon of this compound is a target for a variety of nucleophiles. Examples of such reactions include the formation of cyanohydrins with cyanide ions and the Grignard reaction with organometallic reagents.

The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups on the benzene (B151609) ring modulates the electrophilicity of the carbonyl carbon. The electron-donating groups can slightly reduce the reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025) by stabilizing the partial positive charge on the carbonyl carbon. Conversely, the electron-withdrawing bromine atom can enhance it. The net effect is a balance of these electronic influences.

Aromatic Ring Functionalization and Substituent Effects

The substituents on the benzene ring not only influence the reactivity of the aldehyde group but also determine the course of reactions on the aromatic ring itself.

The bromine atom on the aromatic ring can potentially be replaced by a strong nucleophile through a nucleophilic aromatic substitution (SNAAr) reaction. However, such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of its four substituents. The benzene ring has two available positions for substitution: C4 and C5.

Methoxy Group (-OCH₃) at C6: This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to its ortho position (C5) and its para position (C3, which is blocked by the bromine atom).

Aldehyde Group (-CHO) at C1: This is a deactivating group and a meta-director, withdrawing electron density from the ring through resonance. It directs incoming electrophiles to the C3 (blocked) and C5 positions.

Methyl Group (-CH₃) at C2: This is a weakly activating group and an ortho-, para-director through an inductive effect. It directs to the C3 (blocked) and C6 (blocked) positions.

Bromo Group (-Br) at C3: Halogens are deactivating yet ortho-, para-directing. The bromo group directs to the C2 (blocked), C4, and C6 (blocked) positions.

The directing effects converge to favor substitution at one primary location. The methoxy group is the most powerful activating and directing group present. Its influence, combined with the meta-directing effect of the aldehyde group, strongly favors electrophilic attack at the C5 position. Although the bromo group directs to C4, this effect is significantly weaker than the powerful activation provided by the methoxy group directing to C5. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to yield predominantly the C5-substituted product.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for C-C Bond Formation and Derivative Synthesis

The carbon-bromine bond at the C3 position serves as a key reaction site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for synthesizing a wide array of complex derivatives. nih.gov

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. nih.gov The Heck reaction involves the coupling of the aryl bromide with an alkene to yield a substituted alkene. organic-chemistry.org The Sonogashira reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne, producing an arylethyne derivative. wikipedia.orgorganic-chemistry.org

While specific documented examples for this compound are not prevalent in readily available literature, the reactivity of similarly substituted aryl bromides is well-established. The following table provides representative conditions for these transformations, which are applicable to this class of compounds.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene | Biaryl Compound |

| Heck | Styrene or Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Substituted Alkene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | Diarylacetylene |

Stereochemical Aspects and Chiral Derivative Synthesis

Although this compound is an achiral molecule, it is a useful precursor for the synthesis of chiral derivatives through two primary pathways:

Reactions at the Aldehyde: The aldehyde functional group can undergo nucleophilic addition with chiral reagents or organometallic reagents followed by separation of enantiomers to produce chiral secondary alcohols. It can also be converted into a chiral center through the formation of chiral imines or oxazolidinones.

Atropisomerism via Suzuki-Miyaura Coupling: A more advanced application involves the creation of axial chirality. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. nih.gov By performing a Suzuki-Miyaura coupling reaction at the C3-bromo position with a sterically demanding ortho-substituted arylboronic acid, a biaryl system is formed. The presence of the methyl group at the C2 position of the benzaldehyde ring, combined with a bulky substituent on the ortho position of the newly introduced aryl ring, can sufficiently restrict free rotation around the newly formed C-C single bond. This steric hindrance creates a stable axis of chirality, leading to the formation of separable, non-superimposable atropisomeric enantiomers. nih.gov The synthesis of such axially chiral compounds is of significant interest in medicinal chemistry and materials science. researchgate.net

Influence of Substituent Arrangement on Reaction Pathways

The specific spatial and electronic arrangement of the substituents on the this compound ring critically influences its reactivity.

For Cross-Coupling Reactions: The C-Br bond at C3 is flanked by an ortho-methyl group at C2. This ortho-substituent introduces significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. Consequently, achieving high yields in cross-coupling reactions may require more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate reactions on sterically hindered substrates. nih.gov Electronically, the ring is relatively electron-rich due to the donating effects of the methoxy and methyl groups, which can also influence the rate of oxidative addition.

For Electrophilic Aromatic Substitution: As detailed in section 3.2.2, the arrangement leads to highly selective reactivity. The powerful activating and ortho-directing nature of the C6-methoxy group dominates the electronic landscape of the ring. Its effect, reinforced by the meta-directing aldehyde, overwhelmingly favors substitution at the C5 position. The steric bulk of the methoxy group does not typically prevent substitution at its ortho position. This predictable regioselectivity is a valuable asset in multi-step synthetic planning.

Advanced Characterization and Computational Chemistry Studies of 3 Bromo 6 Methoxy 2 Methylbenzaldehyde

Spectroscopic Analysis in Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of a chemical compound. For 3-Bromo-6-methoxy-2-methylbenzaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic region would display two doublets, corresponding to the two coupled protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8-4.0 ppm, and the methyl group (-CH₃) protons would also be a singlet, but further upfield, likely in the δ 2.0-2.5 ppm range.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aldehydic carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would appear between δ 110 and 160 ppm, with the carbon bearing the methoxy group being the most deshielded. The carbons attached to the bromine and the aldehyde group would also have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents. The methoxy and methyl carbons would be observed at approximately δ 55-60 ppm and δ 15-20 ppm, respectively.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the two aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in definitively assigning the proton and carbon signals. For instance, an HMBC experiment would show correlations between the aldehydic proton and the aromatic carbons, as well as between the methyl and methoxy protons and their neighboring carbons.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.0 | Doublets |

| Methoxy H | 3.8 - 4.0 | Singlet |

| Methyl H | 2.0 - 2.5 | Singlet |

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehydic C | 190 - 200 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-Br | 110 - 120 |

| Other Aromatic C | 120 - 140 |

| Methoxy C | 55 - 60 |

| Methyl C | 15 - 20 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, expected in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group would likely appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy group would be observed as a strong band in the 1250-1300 cm⁻¹ region. The presence of the bromine atom would result in a C-Br stretching vibration in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1700 (Strong) |

| Aldehyde | C-H Stretch | ~2720, ~2820 (Weak) |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Methoxy | C-O Stretch | 1250 - 1300 (Strong) |

| Bromoalkane | C-Br Stretch | < 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The nominal molecular weight of this compound is 229 g/mol . cymitquimica.com Due to the presence of bromine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for benzaldehydes is the loss of a hydrogen atom to form a stable acylium ion (M-1)⁺. Another expected fragmentation is the loss of the entire aldehyde group (-CHO), leading to a (M-29)⁺ peak. Cleavage of the methyl group from the methoxy ether could also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit two main absorption bands. The more intense band, typically below 250 nm, is due to the π → π* transition of the aromatic system. A weaker band at a longer wavelength, usually between 280 and 320 nm, corresponds to the n → π* transition of the carbonyl group. The exact positions of these bands would be influenced by the substitution pattern on the benzene ring.

X-ray Crystallography and Solid-State Structural Analysis

While no experimental crystal structure for this compound has been reported, insights into its solid-state conformation can be gained from studies on its isomers, such as 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde. scielo.br

Determination of Molecular Geometry and Conformation in the Solid State

In the solid state, intermolecular interactions would play a significant role in the crystal packing. Based on the analysis of its isomers, it is probable that C-H···O interactions involving the aldehyde and methoxy groups would be present. scielo.br The bromine atom could also participate in halogen bonding, influencing the supramolecular architecture. The planarity of the aromatic ring would likely facilitate π-π stacking interactions between adjacent molecules. The interplay of these non-covalent interactions would dictate the final crystal structure and its physical properties.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific published studies on the advanced characterization and computational chemistry of This compound . The precise and detailed research findings required to populate the requested article sections are not available in the public domain for this specific compound.

While general methodologies and studies on related brominated benzaldehyde (B42025) derivatives exist, these findings are not directly applicable to this compound. Crystal packing, intermolecular interactions, and computational results such as DFT calculations are highly specific to the exact molecular structure. Extrapolating data from different, albeit similar, compounds would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified chemical compound. The necessary data for the following sections has not been found in existing research:

Computational Chemistry Approaches for Understanding Reactivity and Structure

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior of Derivatives:While general QSPR studies on benzaldehydes have been published, they do not include specific data or models for derivatives of this compound.

Without dedicated research on This compound , generating the requested article with the required level of scientific detail and accuracy is not feasible.

Applications in Chemical Synthesis and Materials Science Research

Intermediate in Complex Organic Molecule Synthesis

As a multifaceted building block, 3-Bromo-6-methoxy-2-methylbenzaldehyde is instrumental in the construction of intricate molecular architectures. Its utility stems from the ability of its functional groups to participate in a wide array of chemical reactions, enabling chemists to assemble complex structures with precision.

Building Block for the Construction of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The aldehyde group of this compound is a key functional handle for synthesizing these ring systems. For instance, it can react with amines or hydrazines to form imines or hydrazones, which can then undergo intramolecular cyclization to yield nitrogen-containing heterocycles like quinolines or acridones. google.comekb.eg The synthesis of quinoline (B57606) derivatives, in particular, is a significant area of research due to their presence in many biologically active compounds. nih.gov The reaction of a substituted benzaldehyde (B42025), such as this one, with appropriate nitrogen-containing compounds can lead to the formation of the core quinoline structure, which can be further functionalized.

Precursor in the Synthesis of Natural Products and their Analogs

Many natural products possess complex structures and significant biological activities. The synthesis of these molecules in the laboratory is a critical endeavor in chemistry, often requiring versatile and highly functionalized starting materials. Brominated methoxy-substituted aromatic compounds are found in a number of marine natural products. Consequently, molecules like this compound serve as important precursors for the total synthesis of these natural products and their analogs, which are created to improve upon the properties of the parent compound.

Role in Pharmaceutical Intermediate Synthesis and Drug Discovery Research

The development of new pharmaceuticals is a lengthy and complex process, where the efficient synthesis of target molecules is paramount. Aromatic aldehydes, including this compound and its isomers, are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Their structural motifs are often found in drugs targeting a wide range of diseases.

Design and Synthesis of Functionalized Derivatives for Bioactive Compound Libraries

In modern drug discovery, high-throughput screening of large collections of compounds, known as bioactive compound libraries, is a common starting point for identifying new drug candidates. medchemexpress.comenamine.net this compound is an ideal scaffold for generating such libraries. Through reactions targeting the aldehyde and bromo groups, a diverse set of derivatives can be rapidly synthesized. For example, the aldehyde can be converted into various functional groups (alcohols, carboxylic acids, imines), while the bromine atom can be used in palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions) to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the core structure to discover molecules with desired biological activities.

Exploration as a Synthetic Precursor for Lead Compound Development in Medicinal Chemistry

Once a "hit" is identified from a screening library, the process of lead optimization begins. This involves synthesizing analogs of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The reactivity of this compound makes it a valuable precursor in this stage. Medicinal chemists can utilize it to systematically modify a lead compound, probing the structure-activity relationship (SAR) to develop a more drug-like candidate. For example, derivatives of bromophenols have been synthesized and evaluated for their antioxidant and anticancer activities, highlighting the potential of such scaffolds in developing new therapeutic agents. mdpi.com

The table below summarizes selected research findings related to the application of substituted benzaldehydes in the synthesis of bioactive compounds.

| Application Area | Synthetic Transformation | Resulting Compound Class | Potential Biological Activity |

| Heterocycle Synthesis | Condensation & Cyclization | Quinolines, Acridones | Antitubercular, Anticancer |

| Bioactive Libraries | Cross-Coupling Reactions | Diverse Substituted Aromatics | Varied (for screening) |

| Lead Optimization | Functional Group Interconversion | Analogs of Lead Compounds | Anticancer, Antioxidant |

Contributions to Advanced Materials Development

The field of materials science is constantly seeking new organic molecules with unique electronic, optical, or physical properties. The structural features of this compound suggest its potential as a monomer or intermediate in the synthesis of advanced materials. Aromatic aldehydes are used in the production of specialty polymers and other organic materials. chemimpex.com The presence of the bromine atom allows for its incorporation into polymer chains via coupling reactions, potentially leading to materials with tailored properties such as altered refractive indices, thermal stability, or conductivity. While specific applications of this exact compound in materials science are not extensively documented, its chemical nature aligns with the requirements for building blocks in this research area.

Precursor for Functional Polymers and Macromolecules

The molecular architecture of this compound offers several avenues for its incorporation into polymeric structures, yielding materials with potentially unique and desirable properties. The reactivity of the aldehyde and bromo functionalities, in particular, allows for its participation in various polymerization and modification reactions.

The aldehyde group is a highly versatile functional group in polymer synthesis. nih.gov It can readily undergo condensation reactions with a variety of nucleophiles. For instance, reaction with diamines can lead to the formation of polyimines, also known as Schiff base polymers. numberanalytics.com These polymers are of interest for their thermal stability, conductivity, and potential applications in chemosensors and as ligands for metal complexes. The aldehyde can also serve as a reactive site for post-polymerization modification, allowing for the attachment of other functional molecules to a polymer backbone. nanosoftpolymers.comacs.org

The bromine atom on the aromatic ring provides a handle for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings could be employed to polymerize this compound with appropriate comonomers. researchgate.netnih.gov This approach would lead to the formation of conjugated aromatic polymers, a class of materials known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The presence of the methoxy (B1213986) and methyl groups on the aromatic ring can influence the solubility, processability, and electronic properties of the resulting polymers. acs.org For example, the methoxy group is known to affect the thermal stability of polymers derived from renewable phenols. acs.org

Furthermore, the bromine atom can be a site for other chemical transformations. For instance, it can be converted to an organometallic species, which can then initiate polymerization or be used in other coupling reactions. The presence of bromine can also enhance the flame retardant properties of the resulting polymers, an important consideration for many material applications. researchgate.net

Below is a table summarizing the potential polymerization pathways for this compound.

| Polymerization Pathway | Reactive Functional Group | Potential Polymer Type | Potential Properties and Applications |

| Condensation Polymerization | Aldehyde | Polyimines (Schiff Bases) | Thermally stable, conductive materials, chemosensors. |

| Cross-Coupling Polymerization (e.g., Suzuki, Stille) | Bromo | Conjugated Aromatic Polymers | Organic electronics (OLEDs, OPVs), semiconductors. |

| Post-Polymerization Modification | Aldehyde/Bromo | Functionalized Polymers | Tailored properties for specific applications, drug delivery. |

| Ring-Opening Polymerization (of derived monomers) | Bromo (after conversion) | Various | Dependent on the derived monomer structure. |

Development of Novel Functionalized Scaffolds for Material Science Applications

Beyond linear or branched polymers, this compound can serve as a fundamental building block for the creation of more complex, three-dimensional functionalized scaffolds. These scaffolds are crucial in various materials science applications, including catalysis, separation, and biomedical engineering.

The term "scaffold" in this context refers to a molecular framework that can be further functionalized to create materials with specific properties and functions. The aldehyde group of this compound is particularly useful for this purpose. It can be used to anchor the molecule to a solid support or to another molecular entity, forming the basis of a larger, more complex structure. For example, it can be reacted with surface-modified materials (e.g., silica (B1680970) gel or nanoparticles) to create functionalized surfaces.

The combination of the aldehyde and bromo groups allows for orthogonal functionalization, where each group can be reacted independently of the other. This enables the precise construction of complex molecular architectures. For instance, the aldehyde could be used to form an initial scaffold structure through a multicomponent reaction, and the bromo group could then be used in a subsequent cross-coupling reaction to introduce additional functionality. Substituted aromatic aldehydes are known to be valuable in the synthesis of various heterocyclic and polycyclic compounds, which can serve as rigid scaffolds. researchgate.netwisdomlib.org

The development of such scaffolds could lead to new materials for applications such as:

Heterogeneous Catalysis: Scaffolds functionalized with catalytic moieties can be used as recyclable catalysts.

Sensing Materials: The incorporation of specific binding sites onto a scaffold can lead to the development of chemical sensors.

Biomaterials: Functionalized scaffolds can be designed to interact with biological systems in specific ways, for applications in tissue engineering and drug delivery. The immobilization of benzaldehyde derivatives onto polymer backbones has been explored for creating antimicrobial materials. nih.gov

The table below outlines potential strategies for developing functionalized scaffolds from this compound.

| Scaffold Development Strategy | Key Functional Group(s) | Resulting Scaffold Type | Potential Applications |

| Surface Immobilization | Aldehyde | Functionalized Surfaces (e.g., on silica, nanoparticles) | Heterogeneous catalysis, chromatography. |

| Multicomponent Reactions | Aldehyde | Complex Polycyclic Structures | Pharmaceutical intermediates, functional dyes. |

| Orthogonal Synthesis | Aldehyde and Bromo | Multi-functionalized Architectures | Advanced materials with tailored properties. |

| Dendrimer Synthesis | Aldehyde and Bromo | Dendritic Macromolecules | Drug delivery, nanoreactors. |

Q & A

What are the established synthetic routes for 3-Bromo-6-methoxy-2-methylbenzaldehyde, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via regioselective bromination or functionalization of a substituted benzaldehyde precursor. For example, bromination of 6-methoxy-2-methylbenzaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can achieve selective substitution at the 3-position . Reaction temperature, solvent polarity, and catalyst choice significantly affect regioselectivity and yield. Evidence from analogous compounds (e.g., 3-bromo-2-hydroxybenzaldehyde) highlights the use of anhydrous tetrahydrofuran (THF) and triethylamine to minimize side reactions .

Key Parameters for Optimization:

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical for confirming regiochemistry. For instance:

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aldehyde protons appear as a singlet near δ 10.1 ppm. Coupling patterns in aromatic protons distinguish substitution patterns .

- X-ray Diffraction : Crystal structure analysis (e.g., as in 3-bromo-2-hydroxybenzaldehyde) reveals intramolecular hydrogen bonding between the aldehyde and methoxy groups, planar molecular geometry, and π-stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.